molecular formula C15H21N3S B12132755 N-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12132755
M. Wt: 275.4 g/mol
InChI Key: AYBSXLCPFLRGNS-UHFFFAOYSA-N
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Description

N-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a bicyclic heterocyclic compound featuring a fused benzothiophene-pyrimidine core with a pentylamine substituent at the 4-position. Its molecular formula is C₁₆H₂₃N₃S₂ (free base) or C₂₀H₂₇N₃S₂O₄ in its (Z)-2-butenedioate salt form . The compound is synthesized via nucleophilic substitution reactions, where a 4-chloro precursor reacts with pentylamine under reflux conditions in polar solvents like ethanol or acetonitrile .

Properties

Molecular Formula

C15H21N3S

Molecular Weight

275.4 g/mol

IUPAC Name

N-pentyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H21N3S/c1-2-3-6-9-16-14-13-11-7-4-5-8-12(11)19-15(13)18-10-17-14/h10H,2-9H2,1H3,(H,16,17,18)

InChI Key

AYBSXLCPFLRGNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C2C3=C(CCCC3)SC2=NC=N1

Origin of Product

United States

Preparation Methods

Core Heterocycle Construction via Gewald Reaction and Cyclocondensation

The foundational step in synthesizing the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold begins with the Gewald reaction, a well-established method for generating 2-aminothiophene derivatives. Cyclohexanone reacts with ethyl cyanoacetate in the presence of elemental sulfur to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 ) . This intermediate serves as the precursor for pyrimidine ring formation.

Subsequent cyclocondensation of 1 with nitriles or urea derivatives under acidic or basic conditions generates the pyrimidine core. For example, refluxing 1 with formamide in ethanol produces 5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4(3H)-one (2 ) . The carbonyl group at position 4 is then activated for nucleophilic substitution via chlorination using phosphorus oxychloride (POCl₃), yielding 4-chloro-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine (3 ) .

Table 1: Optimization of Pyrimidine Core Synthesis

ParameterCondition 1Condition 2Optimal Condition
Cyclization AgentFormamideUreaFormamide
SolventEthanol1,4-DioxaneEthanol
Temperature (°C)Reflux120 (Microwave)Reflux
Reaction Time (h)120.58
Yield (%)687582

Microwave-assisted cyclization reduces reaction times by 90% while improving yields to 75–82% .

Nucleophilic Amination with Pentylamine

The 4-chloro intermediate (3 ) undergoes nucleophilic substitution with pentylamine to introduce the N-pentyl group. This step is typically conducted in polar aprotic solvents (e.g., acetonitrile or DMF) under reflux, with stoichiometric optimization critical for minimizing di- or trialkylation byproducts .

Table 2: Amination Reaction Parameters

ParameterCondition ACondition BCondition C
SolventAcetonitrileDMFEthanol
Temperature (°C)8010070
Molar Ratio (3:Pentylamine)1:1.21:2.01:1.5
Reaction Time (h)241218
Yield (%)655872

Ethanol emerges as the optimal solvent due to its balance of nucleophilicity enhancement and byproduct suppression . Piperidine or triethylamine additives further improve yields to 78–85% by scavenging HCl generated during substitution .

Alternative Route: Aza-Wittig Reaction for Parallel Synthesis

A parallel synthesis approach employs iminophosphorane intermediates to construct the pyrimidine core. The aza-Wittig reaction between carbodiimides and secondary amines offers rapid access to diverse 2-dialkylamino derivatives . While this method primarily targets secondary amines, adaptation for primary amines like pentylamine requires modified conditions:

  • Iminophosphorane Formation : Reacting 2-aminothiophene derivatives with triphenylphosphine and carbon tetrachloride generates the iminophosphorane intermediate.

  • Carbodiimide Synthesis : Treatment with aromatic isocyanates yields carbodiimides, which react with pentylamine in the presence of sodium ethoxide to form the target compound .

Table 3: Parallel Synthesis Efficiency

StepTime (h)Yield (%)Purity (%)
Iminophosphorane69295
Carbodiimide128890
Pentylamine Coupling87588

This route achieves a total yield of 62% with >85% purity, suitable for high-throughput applications .

Purification and Characterization

Crude products are purified via recrystallization (ethanol/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent). Structural confirmation relies on:

  • ¹H NMR : Characteristic signals include δ 1.25–1.45 (pentyl CH₂), δ 2.70–2.90 (tetrahydrobenzo CH₂), and δ 6.50 (pyrimidine NH) .

  • LC-MS : Molecular ion peak at m/z 317.2 [M+H]⁺ aligns with the molecular formula C₁₈H₂₄N₂S .

Chemical Reactions Analysis

Types of Reactions

N-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, N-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .

Medicine

In medicine, research is ongoing to explore its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Its ability to modulate specific biological pathways makes it a promising candidate for therapeutic applications .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics .

Mechanism of Action

The mechanism of action of N-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of benzothieno[2,3-d]pyrimidin-4-amine derivatives are highly dependent on substituents at the 4-position and modifications to the bicyclic core. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Melting Point (°C) Yield (%) Key Features
Target Compound: N-pentyl derivative -NH-C₅H₁₁ N/A N/A Enhanced lipophilicity due to pentyl chain; salt form improves solubility.
N-(4-Chlorophenyl) analog -NH-C₆H₄-Cl 170–172 85 Electron-withdrawing Cl group enhances stability and bioactivity.
N-(4-Methoxyphenyl)-N,2-dimethyl analog -N(CH₃)-C₆H₄-OCH₃ 198–199.6 68 Methoxy group improves solubility; dimethylation increases steric bulk.
N-(Morpholin-4-yl) analog -NH-CH₂CH₂-morpholine N/A N/A Morpholine enhances water solubility and target binding via H-bonding.
N-(4-Methylthiophenyl) analog -NH-C₆H₄-SCH₃ 189–191 70 Methylthio group may modulate redox activity and membrane permeability.
Key Observations :
  • Lipophilicity : The pentyl chain in the target compound likely increases membrane permeability compared to aryl-substituted analogs (e.g., 4-chlorophenyl or methoxyphenyl derivatives) .
  • Solubility : Morpholine and methoxy substituents improve aqueous solubility, critical for bioavailability .
  • Bioactivity : Electron-withdrawing groups (e.g., Cl) correlate with anti-proliferative activity in cancer cell lines .
Anti-Proliferative Activity :
  • N-(4-Chlorophenyl) analog : Demonstrated growth inhibition in lung cancer cell lines (HOP-92) at 10 μM .
  • N-(Methylthiophenyl) analog : Exhibited improved activity against breast cancer models .
Antimicrobial Activity :
  • Hydrazine Derivatives: Showed pronounced activity against Gram-positive bacteria and fungi .

Biological Activity

N-pentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-pentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is C15H21N3S, with a molecular weight of 275.4 g/mol. The compound features a tetrahydrobenzothieno core fused with a pyrimidine moiety, which contributes to its diverse biological activities.

Antitumor Activity

Research has indicated that derivatives of benzothieno compounds exhibit antitumor properties. For instance, studies have shown that certain benzothieno derivatives can inhibit cancer cell respiration and proliferation. N-pentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine has been evaluated for its potential to inhibit various cancer cell lines. In vitro studies demonstrated that it possesses significant antiproliferative effects against human cancer cells.

Cell Line IC50 Value (µM) Mechanism of Action
A549 (Lung Cancer)5.2Induction of apoptosis
HepG2 (Liver Cancer)4.8Inhibition of cell cycle progression
HT1080 (Fibrosarcoma)6.0Disruption of mitochondrial function

Antimicrobial Activity

N-pentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been shown to enhance GABAergic neurotransmission by inhibiting GABA aminotransferase (GABA-AT), leading to increased levels of GABA in the brain. This action could potentially be beneficial in treating conditions like epilepsy and anxiety disorders.

The biological activity of N-pentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : It interrupts the cell cycle at the G1/S phase transition.
  • Inhibition of Enzymatic Activity : By inhibiting enzymes like GABA-AT, it alters neurotransmitter levels and enhances synaptic transmission.

Case Studies

A series of case studies have highlighted the efficacy of N-pentyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine in preclinical models:

  • Study on Lung Cancer : In a study involving A549 cells treated with varying concentrations of the compound over 48 hours, researchers observed a dose-dependent decrease in cell viability.
  • Antimicrobial Efficacy : A comparative study demonstrated that N-pentyl derivatives outperformed traditional antibiotics against resistant strains.

Q & A

Q. Reaction Conditions Table

StepReagents/ConditionsYieldReference
Core formationHCONH₂, 100°C, 12h~70%
Amine substitutionPentylamine, acetonitrile, reflux (24h)~60%

Which analytical techniques are essential for characterizing this compound?

Q. Basic

  • NMR spectroscopy : Confirms structural integrity (e.g., δ 2.90–1.68 ppm for aliphatic protons in the tetrahydro ring) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ES+ m/z 325.0 for related analogs) .
  • HPLC : Ensures >95% purity post-synthesis .

How can reaction yields be optimized during synthesis?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency .
  • Temperature control : Prolonged reflux (24h) improves amine coupling but risks decomposition; iterative TLC monitoring is advised .
  • Catalyst use : Triethylorthoformate aids in cyclization steps .

What computational methods predict the compound’s biological activity?

Q. Advanced

  • Molecular docking : Use tools like AutoDock Vina to model interactions with targets (e.g., TrmD enzyme in P. aeruginosa). Prioritize binding affinity (ΔG < -7 kcal/mol) and hydrogen bonding with active sites .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Why is the benzothieno-pyrimidine core significant for pharmacological activity?

Basic
The fused bicyclic system enhances π-π stacking with biological targets (e.g., kinase ATP pockets). Substituents like the pentyl chain improve lipophilicity, aiding membrane penetration .

How do structural modifications influence antimicrobial efficacy?

Q. Advanced

  • Schiff base derivatives : Introducing pyridyl or furan groups (via aza-Wittig reactions) increases MIC values against Gram-negative bacteria by 4–8× .
  • Sulfur/selenium substitution : Replacing thione with selenone improves activity (MIC reduction from 32 µg/mL to 8 µg/mL) but complicates synthesis .

Q. Basic

  • Antimicrobial : Broad-spectrum activity against P. aeruginosa and S. aureus via enzyme inhibition .
  • Anticancer : Structural analogs inhibit EGFR kinase (IC₅₀ = 0.2 µM) through competitive ATP binding .

How can contradictions in biological assay data be resolved?

Q. Advanced

  • Dose-response validation : Replicate MIC assays using standardized CLSI protocols to minimize variability .
  • Off-target profiling : Use kinase selectivity panels to confirm specificity (e.g., >10× selectivity for EGFR over VEGFR) .

What crystallographic methods determine its 3D structure?

Q. Basic

  • X-ray diffraction : Solve single-crystal structures using SHELX software for refinement (R-factor < 0.05). Hydrogen bonding networks (e.g., N–H···S interactions) stabilize the lattice .

How do salt forms impact stability and bioavailability?

Q. Advanced

  • (Z)-2-butenedioate salt : Enhances aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for free base) but reduces melting point (mp 178°C vs. 213°C for thione analog) .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hygroscopicity .

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